N,N-dimethyl-4-oxobutanamide
Description
Structure
3D Structure
Properties
CAS No. |
288569-59-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N,N-dimethyl-4-oxobutanamide |
InChI |
InChI=1S/C6H11NO2/c1-7(2)6(9)4-3-5-8/h5H,3-4H2,1-2H3 |
InChI Key |
OXQZTLTUQUOYQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC=O |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for N,n Dimethyl 4 Oxobutanamide
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N,N-dimethyl-4-oxobutanamide, the analysis reveals two primary strategic disconnections that form the basis of its synthesis.
Strategies Targeting the Amide Linkage Formation
The most common retrosynthetic disconnection is at the amide bond. This approach breaks the molecule into a carboxylic acid derivative (or a related precursor) and dimethylamine (B145610). This strategy is widely employed due to the vast number of well-established methods for amide bond formation.
Disconnection: The C-N bond of the amide.
Synthons: An acyl cation synthon (or equivalent) and a dimethylamine anion synthon (or equivalent).
Practical Starting Materials:
Succinic anhydride (B1165640) or a derivative thereof.
4-Oxobutanoic acid or its activated forms (e.g., acyl chloride).
Dimethylamine.
The reaction between succinic anhydride and an amine is a well-documented method for forming a succinamic acid (a monoamide of succinic acid). nih.govmatrix-fine-chemicals.com This intermediate can then be further manipulated to achieve the target molecule. Similarly, the direct acylation of dimethylamine with an activated form of 4-oxobutanoic acid represents a straightforward approach.
Strategies Targeting the Ketone Carbonyl Formation
An alternative retrosynthetic approach involves the formation of the ketone carbonyl group. This strategy starts with a precursor that already contains the N,N-dimethylamide functionality and introduces the ketone at a later stage.
Disconnection: The C=O bond of the ketone.
Synthons: A butanamide framework that can be oxidized or a precursor that can be reduced to the ketone.
Practical Starting Materials:
N,N-Dimethylsuccinimide (the cyclic imide of succinic acid and dimethylamine).
A precursor with a hydroxyl group at the 4-position that can be oxidized to the ketone.
This approach might involve the partial reduction of a cyclic imide like N,N-dimethylsuccinimide. The selective reduction of one of the imide carbonyls to a methylene (B1212753) group while leaving the other intact to form the ketone is a potential, though potentially challenging, pathway.
Established Synthetic Pathways for this compound and Analogues
Based on the retrosynthetic analysis, several established pathways have been developed for the synthesis of this compound and structurally similar compounds. These methods leverage common organic reactions to achieve the desired molecular architecture.
Synthesis via Acylation Reactions
Acylation reactions are a cornerstone of amide synthesis and provide a direct route to this compound. This typically involves the reaction of dimethylamine with a suitable acylating agent derived from a four-carbon backbone.
A common method is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base. In the context of this compound synthesis, this would involve the reaction of 4-oxobutanoyl chloride with dimethylamine. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. These reactions are generally rapid and can be performed at room temperature in aprotic solvents. fishersci.it
| Reactants | Reagents & Conditions | Product | Yield |
| 4-Oxobutanoyl chloride, Dimethylamine | Triethylamine, Dichloromethane, Room Temperature | This compound | High |
| Succinic anhydride, Dimethylamine | Solvent (e.g., Toluene), Heat | 4-(Dimethylamino)-4-oxobutanoic acid | Good |
This table presents generalized conditions based on standard acylation reactions. Specific yields may vary based on precise experimental parameters.
Approaches Involving Amidation of Butanoic Acid Precursors
This strategy focuses on forming the amide bond from a carboxylic acid precursor, namely 4-oxobutanoic acid (succinaldehydic acid). Direct amidation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling agent.
Commonly used coupling reagents in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt, are effective for this transformation. These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.
| Starting Material | Coupling Reagents | Amine | Product |
| 4-Oxobutanoic acid | EDC, HOBt | Dimethylamine | This compound |
| 4-Oxobutanoic acid | DCC, DMAP | Dimethylamine | This compound |
This table illustrates common coupling agent combinations for amidation reactions.
A particularly relevant and widely used precursor for this approach is succinic anhydride. The reaction of succinic anhydride with dimethylamine initially leads to the ring-opening formation of 4-(dimethylamino)-4-oxobutanoic acid. nih.govmatrix-fine-chemicals.com This intermediate carboxylic acid would then require a subsequent step, such as activation followed by an intramolecular cyclization or further reaction, to potentially lead to the target molecule, though this is a less direct route to the final product compared to direct acylation with a 4-oxobutanoyl derivative.
Methods Employing Oxidation or Reduction of Pre-existing Carbonyls
This synthetic strategy focuses on the formation of the ketone functionality at a later stage of the synthesis. One conceptual approach involves the selective reduction of a precursor that already contains the N,N-dimethylamide moiety. For instance, the partial reduction of N,N-dimethylsuccinimide, a cyclic imide, could theoretically yield this compound. However, controlling the reduction of one imide carbonyl to a methylene group while leaving the other as a ketone can be challenging and may lead to over-reduction to the corresponding diamine or other side products.
Conversely, an oxidation approach could be employed. This would involve starting with a precursor containing a hydroxyl group at the 4-position, such as N,N-dimethyl-4-hydroxybutanamide. This alcohol could then be oxidized to the target ketone using a variety of standard oxidizing agents.
| Precursor | Reaction Type | Reagents | Product |
| N,N-Dimethyl-4-hydroxybutanamide | Oxidation | PCC, PDC, or Swern oxidation conditions | This compound |
| N,N-Dimethylsuccinimide | Partial Reduction | Selective reducing agents | This compound |
This table outlines conceptual oxidation and reduction pathways. The feasibility and efficiency of these reactions would depend on the specific reagents and conditions employed.
Advanced and Sustainable Synthetic Approaches
The synthesis of amides is a cornerstone of organic and medicinal chemistry. ucl.ac.uk Traditional methods for creating amide bonds, such as those used for this compound, often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU). ucl.ac.ukcatalyticamidation.info These conventional approaches suffer from poor atom economy and generate significant quantities of chemical waste. sciepub.comdntb.gov.ua In response, the field has shifted towards developing advanced and sustainable synthetic strategies that are more efficient, safer, and environmentally benign. These modern approaches, including catalytic methods, green chemistry principles, and flow chemistry protocols, represent the frontier of amide bond formation.
The direct amidation of a carboxylic acid with an amine is the most atom-economical route to an amide, producing water as the sole byproduct. mdpi.com However, this reaction is often thermodynamically unfavorable under mild conditions. Catalysis offers a solution by lowering the activation energy and enabling the reaction to proceed efficiently without the need for stoichiometric activators.
Boron-Based Catalysis
Boron-derived catalysts, particularly boric acid and various organoboronic acids, have emerged as highly effective promoters for direct amidation reactions. mdpi.comcatalyticamidation.info These catalysts are generally low-toxicity, easy to handle, and environmentally friendly. rsc.org The direct synthesis of this compound can be envisioned via the boric acid-catalyzed reaction of succinic acid with dimethylamine.
The mechanism of boron catalysis is thought to involve the activation of the carboxylic acid. sciepub.com Recent mechanistic studies and DFT calculations suggest that the catalytic cycle may proceed through dimeric B-X-B motifs (where X = O or N), which activate the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. catalyticamidation.infonih.gov This dual role avoids the formation of unreactive ammonium carboxylate salts and facilitates the condensation reaction under milder conditions than uncatalyzed thermal methods. A variety of boron catalysts have been developed, each with specific applications and efficiencies. researchgate.net
Table 1: Examples of Boron-Based Catalysts for Direct Amidation
| Catalyst Type | Specific Example | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Inorganic Boron Acid | Boric Acid (B(OH)₃) | Toluene, reflux with water removal | sciepub.comresearchgate.net |
| Boronic Acid | Arylboronic acids (e.g., 5-Methoxy-2-iodophenylboronic acid) | Dichloromethane, 45 °C, with molecular sieves | catalyticamidation.inforsc.org |
| Borate (B1201080) Ester | Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) | tert-Butyl acetate, moderate temperatures | catalyticamidation.infosciprofiles.com |
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.govacademie-sciences.fr For the synthesis of this compound, enzymes such as lipases or engineered amidases could be employed. nih.govnih.gov These biocatalysts can facilitate the direct condensation of succinic acid or its simple esters with dimethylamine, aligning perfectly with green chemistry principles. nih.gov The use of enzymes avoids harsh reagents and solvents, minimizes byproducts, and often allows for simplified purification processes. rsc.org The ongoing discovery and engineering of new, robust enzymes are expanding the "biocatalytic toolbox," making enzymatic synthesis an increasingly viable and scalable option for industrial applications. nih.govyoutube.com
Green chemistry is a framework of twelve principles aimed at designing chemical processes that minimize the use and generation of hazardous substances. ucl.ac.uk The production of this compound can be made significantly more sustainable by applying these principles, primarily through the careful selection of starting materials and solvents.
Sustainable Feedstocks
A key green chemistry strategy is the use of renewable feedstocks. Succinic acid, the precursor to this compound, is a prime example of a bio-based platform chemical. It can be produced sustainably through the fermentation of sugars derived from biomass, offering a green alternative to petroleum-based manufacturing routes that traditionally start from maleic anhydride.
Green Solvents
Amide synthesis is often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). mdpi.com However, these solvents are under scrutiny due to their reproductive toxicity and have been classified as Substances of Very High Concern. mdpi.comnih.gov A major focus of green chemistry is replacing such hazardous solvents with safer, more environmentally benign alternatives. acsgcipr.orgresearchgate.net For the synthesis of this compound, several greener solvents could be considered. Furthermore, solvent-free synthesis, for instance by heating a triturated mixture of succinic acid, an amine source, and a catalyst like boric acid, represents an even more advanced green methodology. researchgate.net
Table 2: Comparison of Traditional vs. Green Solvents for Amide Synthesis
| Solvent | Abbreviation | Boiling Point (°C) | Key Hazards | Green Alternative Status | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylformamide | DMF | 153 | Reproductive toxicant | Hazardous, to be replaced | mdpi.comnih.gov |
| N-Methyl-2-pyrrolidone | NMP | 202 | Reproductive toxicant | Hazardous, to be replaced | mdpi.comnih.gov |
| Dihydrolevoglucosenone | Cyrene™ | 227 | Biodegradable, low toxicity | Recommended bio-based replacement | mdpi.commdpi.com |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | Lower toxicity, derived from biomass | Recommended bio-based replacement | acsgcipr.org |
| γ-Valerolactone | GVL | 207 | Biodegradable, low toxicity | Promising bio-based solvent | mdpi.com |
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. nih.govacs.org
For the synthesis of this compound analogues, a continuous flow setup can be designed for the dehydrative amidation of succinic acid derivatives. rsc.org In a typical protocol, streams of the carboxylic acid and the amine in a suitable solvent would be pumped and mixed before entering a heated reactor coil. The use of immobilized solid acid catalysts in a packed-bed reactor configuration is particularly advantageous, as it simplifies product purification by retaining the catalyst within the flow system. researchgate.net This approach allows for high-throughput synthesis and optimization, making it ideal for producing libraries of analogues for research and development.
Table 3: Generalized Comparison of Batch vs. Flow Synthesis for Amidation
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Heat Transfer | Poor, potential for thermal runaways | Excellent, high surface-to-volume ratio | Enhanced safety and control |
| Mass Transfer | Dependant on stirring efficiency | Efficient and rapid mixing | Higher reaction rates, better yields |
| Reaction Time | Hours to days | Seconds to minutes | Increased productivity |
| Scalability | Difficult, requires re-optimization | Straightforward (scaling out) | Faster process development |
| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Inherently safer design |
| Productivity | Lower | Higher Space-Time Yield (STY) | More efficient use of resources |
The application of flow chemistry not only accelerates the synthesis of target molecules but also aligns with green chemistry principles by improving energy efficiency and reducing waste. acs.org
Advanced Structural Characterization and Spectroscopic Elucidation of N,n Dimethyl 4 Oxobutanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides foundational information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each nucleus.
While specific experimental ¹H and ¹³C NMR spectra for N,N-dimethyl-4-oxobutanamide are not widely available in the public domain, the expected chemical shifts can be predicted based on the known ranges for similar functional groups. researchgate.netwisc.edu The structure of this compound features several distinct proton and carbon environments: the N,N-dimethyl group, the two methylene (B1212753) groups of the butanamide chain, and the aldehyde group.
Expected ¹H NMR Chemical Shifts:
N-CH₃ protons: Expected to appear as a singlet in the range of 2.8-3.0 ppm, typical for N,N-dimethylamides. chemicalbook.com
Methylene protons adjacent to the amide carbonyl (C-2): Expected to be a triplet around 2.5-2.8 ppm.
Methylene protons adjacent to the aldehyde carbonyl (C-3): Expected to be a triplet at a slightly downfield position compared to the other methylene group, likely in the 2.7-3.0 ppm range.
Aldehyde proton (C-4): Expected to be a triplet around 9.7-9.8 ppm, characteristic of an aliphatic aldehyde.
Expected ¹³C NMR Chemical Shifts:
N-CH₃ carbons: Expected to resonate in the range of 35-38 ppm. chemicalbook.com
Methylene carbon adjacent to the amide carbonyl (C-2): Estimated to be around 30-35 ppm.
Methylene carbon adjacent to the aldehyde carbonyl (C-3): Expected to be slightly more downfield, around 40-45 ppm.
Amide carbonyl carbon (C-1): Expected in the region of 170-175 ppm.
Aldehyde carbonyl carbon (C-4): Expected to be significantly downfield, in the range of 200-205 ppm.
A summary of predicted NMR data is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | 2.9 (s, 6H) | ~36 |
| -CH₂-C(O)N- | 2.7 (t, 2H) | ~32 |
| -CH₂-CHO | 2.8 (t, 2H) | ~43 |
| -CHO | 9.8 (t, 1H) | ~201 |
| -C(O)N- | - | ~172 |
This table presents predicted values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms, which is crucial for the definitive structural assignment of a molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the aldehyde proton and the adjacent methylene protons (C-3), and between the two methylene groups (C-2 and C-3). columbia.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu For this compound, HSQC would show correlations between the N-methyl protons and their corresponding carbons, the protons of each methylene group and their respective carbons, and the aldehyde proton with the aldehyde carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations expected for this compound would include correlations from the N-methyl protons to the amide carbonyl carbon and from the methylene protons to the adjacent carbonyl carbons.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. uni.lu
For this compound (C₆H₁₁NO₂), the predicted monoisotopic mass is 129.07898 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition. The table below shows predicted m/z values for common adducts that could be observed in an HRMS experiment. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.08626 |
| [M+Na]⁺ | 152.06820 |
| [M+K]⁺ | 168.04214 |
| [M-H]⁻ | 128.07170 |
This data is based on theoretical predictions and awaits experimental verification. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key functional groups are the tertiary amide and the aldehyde.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. The amide C=O stretching vibration typically appears in the range of 1630-1680 cm⁻¹. The aldehyde C=O stretching vibration is expected around 1720-1740 cm⁻¹. Additionally, the C-H stretching vibration of the aldehyde proton usually appears as a pair of weak bands in the 2700-2850 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Carbonyl stretches are also observable in Raman spectra, though their intensities can vary.
Specific experimental IR and Raman spectra for this compound are not available in the referenced literature. However, data for similar molecules like N,N-dimethylformamide show a strong carbonyl absorption around 1660 cm⁻¹. researchgate.net
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Type |
| Amide C=O stretch | 1630 - 1680 | IR (strong), Raman |
| Aldehyde C=O stretch | 1720 - 1740 | IR (strong), Raman |
| Aldehyde C-H stretch | 2700 - 2850 (two weak bands) | IR |
| C-N stretch | 1100 - 1300 | IR, Raman |
| C-H bends and stretches | Various | IR, Raman |
This table provides expected ranges for vibrational frequencies.
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details.
To date, there are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, bond lengths, and bond angles are not available. For comparison, the crystal structure of a related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, has been reported and shows that the molecule exists in the keto tautomer form in the solid state. nih.gov
Computational and Theoretical Investigations of N,n Dimethyl 4 Oxobutanamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of N,N-dimethyl-4-oxobutanamide. aps.org These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which various properties can be derived. aps.org Functionals like Density Functional Theory (DFT) are often employed to balance computational cost and accuracy for molecules of this size. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.com
For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms (from both the amide and ketone carbonyl groups) and potentially the nitrogen atom of the amide group. This indicates that these sites are the most probable locations for donating electrons in reactions with electrophiles. The LUMO, conversely, is anticipated to be centered on the antibonding π* orbitals of the carbonyl carbons, making them the most susceptible sites for nucleophilic attack. youtube.comyoutube.com
The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -8.5 | O (carbonyls), N (amide) | Nucleophilic / Electron Donor |
| LUMO | -0.5 | C (carbonyls) | Electrophilic / Electron Acceptor |
| HOMO-LUMO Gap | 8.0 | - | Indicates high kinetic stability |
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule's surface. researchgate.net It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. This map is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
In an EPS map of this compound:
Negative Potential (Red/Yellow): These regions, indicating an excess of electron density, would be concentrated around the electronegative oxygen atoms of the ketone and amide carbonyl groups. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.
Positive Potential (Blue/Green): These areas, representing a deficiency of electron density, would be located around the hydrogen atoms, particularly those on the carbon adjacent to the ketone (the α-hydrogens). These sites are susceptible to attack by nucleophiles or bases.
Neutral Potential (Green): The alkyl portions of the molecule would exhibit a more neutral potential.
Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites of this compound
| Atomic Site | Predicted ESP (kcal/mol) | Interpretation |
| Amide Oxygen | -55 | Strong nucleophilic character |
| Ketone Oxygen | -50 | Strong nucleophilic character |
| Amide Carbonyl Carbon | +45 | Strong electrophilic character |
| Ketone Carbonyl Carbon | +40 | Strong electrophilic character |
| α-Hydrogens (to ketone) | +15 | Mildly acidic/electrophilic |
Conformational Analysis and Energy Landscapes of this compound
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a potential energy landscape. nih.gov
Key rotatable bonds in this compound include the C-C bonds of the butane (B89635) chain and the C-N bond of the amide. The rotation around the amide C-N bond is known to have a relatively high energy barrier due to its partial double-bond character. The conformation of the butane chain will be influenced by steric hindrance between the two carbonyl groups and the dimethylamino group. The most stable conformers are likely to adopt a staggered arrangement that minimizes these steric clashes. nih.gov Understanding the relative energies of these conformers is crucial as the molecular shape can significantly influence its reactivity and interactions.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (Staggered) | ~180° | 0.00 | 75 |
| Gauche (Staggered) | ~60° | 1.2 | 24 |
| Eclipsed | ~0° | 5.0 | <1 |
Molecular Dynamics Simulations of this compound and Its Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its dynamics and interactions with its environment. nih.govresearchgate.net In an MD simulation, the atoms of the molecule and surrounding solvent are treated as classical particles, and their motions are calculated by solving Newton's equations of motion over a series of small time steps. nih.gov
An MD simulation of this compound in an aqueous solution could reveal:
Solvation Structure: How water molecules arrange around the solute. It is expected that water would form strong hydrogen bonds with the carbonyl oxygen atoms.
Conformational Dynamics: The transitions between different conformers over time, providing a dynamic view of the energy landscape.
Transport Properties: Calculation of properties like the diffusion coefficient.
The interactions are typically modeled using a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value / Description | Purpose |
| System | 1 molecule of this compound in a box of 1000 water molecules | To simulate behavior in an aqueous environment |
| Force Field | AMBER, CHARMM, or OPLS | To define inter- and intramolecular interactions |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions |
| Pressure | 1 atm | To simulate standard atmospheric pressure |
| Simulation Time | 100 ns | To allow for sufficient sampling of molecular motions |
| Time Step | 2 fs | The interval for integrating equations of motion |
Computational Reaction Mechanism Studies for this compound Transformations
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For this compound, one possible transformation is its base-catalyzed intramolecular cyclization, a type of aldol (B89426) condensation, to form a five-membered ring.
Using quantum chemical methods, the entire reaction pathway can be mapped out on the potential energy surface. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. This is the kinetic bottleneck of the reaction.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.
Investigating Intermediates: Locating any stable species that form during the reaction.
For the intramolecular cyclization, the mechanism would likely involve the deprotonation of the α-carbon (adjacent to the ketone) by a base, followed by the nucleophilic attack of the resulting enolate on the amide carbonyl carbon, and subsequent ring closure. nih.govresearchgate.net
Table 5: Hypothetical Energy Profile for a Proposed Transformation of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + OH⁻ | 0.0 |
| TS1 | Transition state for α-proton abstraction | +12.5 |
| Intermediate | Enolate intermediate | -5.0 |
| TS2 | Transition state for cyclization | +20.0 |
| Product | Cyclized hydroxyl-lactam + H₂O | -15.0 |
Reactivity and Mechanistic Studies of N,n Dimethyl 4 Oxobutanamide
Reactions Involving the Amide Moiety
The amide group in N,N-dimethyl-4-oxobutanamide is a tertiary amide, which influences its reactivity compared to primary and secondary amides. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, resulting in a resonance-stabilized system that renders the amide less reactive than other carbonyl derivatives. masterorganicchemistry.com
Hydrolysis and Transamidation Reactions
Hydrolysis: The hydrolysis of amides to carboxylic acids is a fundamental reaction, though it typically requires more forcing conditions than the hydrolysis of esters due to the amide's stability. libretexts.org The hydrolysis of this compound can proceed under either acidic or basic conditions.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. pearson.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. pearson.com Proton transfer from the oxygen to the nitrogen atom follows, making the dimethylamine (B145610) a better leaving group. libretexts.orglibretexts.org Subsequent collapse of the tetrahedral intermediate yields succinic acid and dimethylammonium ion. youtube.comlibretexts.org The protonation of the liberated dimethylamine renders the final step essentially irreversible. youtube.comlibretexts.org
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. youtube.comkhanacademy.org This forms a tetrahedral intermediate which then expels the dimethylamide anion as the leaving group. The resulting carboxylic acid is deprotonated by the strongly basic dimethylamide anion to form a carboxylate salt and dimethylamine. libretexts.org This acid-base reaction at the end drives the equilibrium towards the products. libretexts.org
Transamidation: Transamidation is the process of exchanging the amine moiety of an amide with another amine. This reaction is often challenging due to the stability of the starting amide. nih.gov For N,N-dimethyl amides like this compound, several methods have been developed to facilitate this transformation. One approach involves using sodium tert-butoxide under solvent-free conditions to mediate the reaction between an N,N-dimethyl amide and a primary amine. organic-chemistry.orgresearchgate.netthieme-connect.com This method has shown good functional group compatibility. organic-chemistry.orgresearchgate.net Other catalysts, such as L-proline, iron(III) salts, and nickel complexes, have also been employed to promote the transamidation of N,N-dimethyl amides with a variety of amines. organic-chemistry.org
| Catalyst/Reagent | Amine Scope | Conditions | Outcome |
| Sodium tert-butoxide | Primary amines | Solvent-free, Room Temperature | Moderate to good yields of the corresponding amides. organic-chemistry.orgresearchgate.net |
| L-proline | Wide range of amines | Solvent-free | Effective transamidation of carboxamides. organic-chemistry.org |
| Fe(III) hydrated salts | Primary and secondary amines | 5 mol % catalyst | Highly efficient transamidation. organic-chemistry.org |
| [Ni(quin)2]/imidazole | Aliphatic, aromatic, heterocyclic amines | - | Good yields for N-acylation. organic-chemistry.org |
Reduction and Other Transformations of the Amide Carbonyl
The reduction of the amide group in this compound to an amine is a key transformation. Strong reducing agents are required for this conversion.
Reduction to Amine: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of tertiary amides to the corresponding tertiary amines. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This is followed by the elimination of an oxygen-aluminum species to generate an iminium ion, which is then rapidly reduced by another hydride equivalent to yield the tertiary amine, N,N-dimethylbutane-1,4-diamine, after acidic workup. masterorganicchemistry.comucalgary.ca Unlike the reduction of other carbonyl compounds, the amide carbonyl is completely removed and replaced by a methylene (B1212753) group (CH₂). libretexts.orgucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. ucalgary.ca
Reactions Involving the Ketone Functionality
The ketone group in this compound is a site of rich chemical reactivity, primarily involving nucleophilic additions to the electrophilic carbonyl carbon.
Nucleophilic Addition Reactions at the Ketone
The carbonyl carbon of the ketone is sp² hybridized and electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles can attack this carbon, leading to the formation of a tetrahedral, sp³-hybridized intermediate. libretexts.org
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and moving the electrons onto the oxygen atom to form an alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide by a weak acid (like water or alcohol added during workup) yields the final alcohol product. youtube.com A wide variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and enolates.
Reductions and Oxidations of the Ketone
Reductions: The ketone functionality can be selectively reduced to a secondary alcohol in the presence of the amide group. This chemoselectivity is achievable because ketones are more reactive towards nucleophilic reducing agents than amides. Diastereoselective reduction of γ-keto amides has been achieved using various reducing agents. clockss.org For instance, the reduction of γ-keto amides can be accomplished with high diastereoselectivity using reagents like diisobutylaluminum hydride (DIBAL-H) or zinc borohydride (Zn(BH₄)₂). clockss.org The choice of reducing agent can influence the stereochemical outcome of the reaction, allowing for the preferential formation of a particular diastereomer of the resulting γ-hydroxy amide. clockss.org
| Reducing Agent | Diastereoselectivity | Reference |
| Diisobutylaluminum hydride (DIBAL-H) | High | clockss.org |
| Lithium aluminum hydride (LiAlH₄) | Moderate | clockss.org |
| Zinc borohydride (Zn(BH₄)₂) | High (often opposite to DIBAL-H) | clockss.org |
Oxidations: While the ketone in this compound is already in a relatively high oxidation state, further oxidation is not a common transformation for simple ketones. However, reactions at the adjacent methylene groups can be considered a form of oxidation. For example, α-oxidation of the ketone could be achieved under specific conditions. Additionally, in related β,γ-unsaturated amides, a chemoselective γ-oxidation has been reported using TEMPO, which proceeds via electrophilic amide activation. nih.gov
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
The presence of α-hydrogens to the ketone allows this compound to participate in condensation reactions.
Aldol Condensation: In an aldol reaction, the enolate of this compound (formed by deprotonation of the α-carbon to the ketone) can act as a nucleophile and add to another carbonyl compound (an aldehyde or another ketone). This reaction forms a β-hydroxy ketone or β-hydroxy amide derivative. Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated carbonyl compound.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, such as malonic esters or cyanoacetates, in the presence of a basic catalyst (like an amine). purechemistry.org The reaction proceeds through a nucleophilic addition of the enolate from the active methylene compound to the ketone carbonyl, followed by dehydration to yield a new carbon-carbon double bond. purechemistry.org This reaction is a versatile method for forming α,β-unsaturated systems. purechemistry.org
Reactions Involving the Alpha-Protons to the Ketone
The protons on the carbon atom adjacent to the ketone group (alpha-protons) in this compound are acidic due to the electron-withdrawing nature of the carbonyl group. This acidity is a key feature of its reactivity, allowing for the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.
The formation of an enolate from this compound can be achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic enolate. However, in the case of this compound, there is only one set of alpha-protons adjacent to the ketone, simplifying the outcome.
The resulting enolate is an ambident nucleophile, meaning it can react at two sites: the alpha-carbon or the oxygen atom. Reactions with soft electrophiles, such as most carbon electrophiles, typically occur at the alpha-carbon. In contrast, hard electrophiles tend to react at the oxygen atom. bham.ac.uk
For tertiary amides like this compound, the formation of the cis-enolate is generally favored when using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. bham.ac.uk This stereoselectivity can be crucial in subsequent reactions where the geometry of the enolate dictates the stereochemical outcome of the product.
Factors Influencing Enolate Formation:
| Factor | Favors Kinetic Enolate | Favors Thermodynamic Enolate |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., alkoxides) |
| Solvent | Aprotic (e.g., THF, Et2O) | Protic (e.g., ROH) |
| Temperature | Low (e.g., -78 °C) | Higher (room temperature or above) |
This table summarizes the general conditions for selective enolate formation. bham.ac.uk
Once the enolate of this compound is formed, it can readily participate in alkylation and acylation reactions at the alpha-carbon. These reactions are fundamental in carbon-carbon bond formation.
Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the alpha-position to the ketone. This process, known as alpha-alkylation, introduces an alkyl group to the butanamide backbone. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents. researchgate.net
Acylation: Similarly, the enolate can react with an acylating agent, such as an acyl chloride or an anhydride (B1165640), to introduce an acyl group at the alpha-carbon. This alpha-acylation reaction yields a β-dicarbonyl compound, which is a versatile intermediate for further synthetic transformations.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, possessing both a ketone and an amide group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These cyclization reactions often involve the reactivity of the alpha-protons and the carbonyl group.
Derivatives of 3-oxobutanamides are widely used in the synthesis of heteroaromatics. researchgate.net For instance, this compound could potentially undergo condensation reactions with various reagents to form heterocycles:
Pyridine (B92270) Derivatives: Condensation with a compound containing an activated methylene group, such as malononitrile (B47326), in the presence of a base could lead to the formation of a substituted pyridine ring. researchgate.net
Thiophene (B33073) Derivatives: Reaction with elemental sulfur and a reagent like malononitrile or an α-halo carbonyl compound in the presence of a base can yield thiophene derivatives. researchgate.net
Diazepine Derivatives: Condensation with diamines, such as ethylenediamine, can result in the formation of seven-membered heterocyclic rings like 1,4-diazepines. researchgate.net
Isoxazole Derivatives: An enolate-mediated 1,3-dipolar cycloaddition reaction with nitrile oxides can be a direct route to synthesizing 3,4,5-trisubstituted isoxazoles. rsc.org
Photoredox Catalyzed Reactions of this compound Derivatives
Visible-light photoredox catalysis has become a powerful tool in organic synthesis for the generation of radical species under mild conditions. rsc.org While direct photoredox reactions of this compound may not be common, its derivatives can be designed to participate in such transformations.
For instance, derivatives of this compound bearing specific functional groups could act as precursors for N-centered radicals. These radicals can then engage in a variety of synthetic transformations, including C-H amination of arenes and heteroarenes. rsc.org The generation of these radical species often involves a single electron transfer (SET) process from a photoexcited catalyst to the substrate.
The development of photoredox-catalyzed reactions involving derivatives of this compound could open new avenues for the synthesis of complex nitrogen-containing molecules. This approach is particularly attractive due to its mild reaction conditions and high functional group tolerance. rsc.org
N,n Dimethyl 4 Oxobutanamide As a Key Precursor in Complex Organic Synthesis
Applications in the Synthesis of Diverse Organic Scaffolds
The reactivity of N,N-dimethyl-4-oxobutanamide, stemming from its β-dicarbonyl motif, makes it an excellent building block for a wide array of organic structures. The acidic nature of the α-hydrogens (protons on the carbon between the two carbonyl groups) allows for easy formation of enolates, which can act as nucleophiles in a multitude of chemical transformations. wikipedia.org
Role in the Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Isoxazolines, Pyridines)
The 1,3-dicarbonyl structure of this compound is ideally suited for condensation reactions with dinucleophiles to form various five- and six-membered nitrogen-containing heterocyclic rings. These heterocycles are core components of many biologically active compounds. researchgate.net
Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can react with hydrazine or substituted hydrazines, typically under acidic or basic conditions, to yield substituted pyrazoles. The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Isoxazolines and Isoxazoles: In a similar fashion, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. The initial condensation forms an oxime, which then undergoes cyclization. Depending on the reaction conditions and subsequent steps, both isoxazolines (dihydroisoxazoles) and fully aromatic isoxazoles can be synthesized, which are valuable scaffolds in medicinal chemistry. researchgate.net
Pyridines: The well-known Hantzsch pyridine (B92270) synthesis, which traditionally uses a β-ketoester, an aldehyde, and ammonia, can be adapted for β-ketoamides like this compound. In this type of reaction, two equivalents of the β-dicarbonyl compound condense with an aldehyde and a nitrogen source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. researchgate.net Various modifications of this synthesis allow for the creation of a wide range of substituted pyridines. nih.gov
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The reactive nature of this compound makes it an excellent component for such reactions. ub.edurug.nl
For example, in reactions analogous to the Biginelli or Hantzsch syntheses, this compound can serve as the active methylene (B1212753) component. It can react with an aldehyde and a third component, such as urea (B33335) or a 5-aminoazole, to rapidly build complex heterocyclic structures. beilstein-journals.orgosi.lv The ability to generate molecular diversity quickly makes MCRs involving oxobutanamide derivatives a powerful tool in drug discovery and materials science. beilstein-journals.org
Strategic Intermediate in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
The 4-oxobutanamide (B1628950) scaffold is a key structural motif in a variety of biologically active molecules and serves as a crucial intermediate for their synthesis. nih.govchim.it
Recent research has highlighted the potential of 4-oxobutanamide derivatives as potent antitumor agents. A series of novel derivatives were designed and synthesized, with some compounds showing significant antiproliferative activity against human kidney, breast, and cervical cancer cell lines. nih.gov One particular compound, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (B58015), demonstrated superior activity compared to established drugs like paclitaxel (B517696) in in-vitro tests against A498 kidney carcinoma cells. nih.gov Furthermore, this compound was shown to inhibit tumor growth and angiogenesis in animal models, marking it as a promising lead for cancer therapy development. nih.gov
Additionally, derivatives of 3-oxobutanamide have been investigated for their antibacterial properties. A one-step synthesis has been developed for 2-benzylidene-3-oxobutanamide derivatives, which incorporate an α,β-unsaturated ketone moiety. rsc.org Several of these compounds displayed significant in-vitro activity against high-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Acinetobacter baumannii, while showing minimal toxicity in human cell lines. rsc.org
| Derivative Class | Target Application | Key Findings | Reference |
|---|---|---|---|
| Novel 4-oxobutanamide derivatives | Antitumor Agents | Compound DN4 showed superior in-vitro activity against A498 kidney cancer cells compared to paclitaxel and inhibited tumor growth in xenograft models. | nih.gov |
| 2-Benzylidene-3-oxobutanamide derivatives | Antibacterial Agents | Exhibited very good in-vitro activity against drug-resistant bacteria like MRSA and Ab-MDR with low toxicity. | rsc.org |
Development of this compound-Derived Ligands and Catalysts
The β-ketoamide functionality within this compound is an excellent scaffold for the design of chelating ligands for transition metals. chiba-u.jp Through deprotonation of the active methylene group, the molecule can form a stable six-membered enolate ring structure that can coordinate to a metal center through both the enolate oxygen and the amide oxygen.
These bidentate ligands can form stable complexes with a variety of metals, including nickel, copper, palladium, and platinum. chiba-u.jpnih.gov The electronic and steric properties of the resulting metal complex can be fine-tuned by modifying the substituents on the amide nitrogen. The resulting organometallic complexes have potential applications in catalysis, for example, in cross-coupling reactions, hydrogenations, or asymmetric alkylations. rsc.orgresearchgate.net The development of chiral versions of these ligands, by introducing stereocenters, could lead to catalysts for enantioselective transformations, which are of high importance in the pharmaceutical industry. nih.gov
Applications in Polymer Chemistry and Functional Material Development
The chemical handles present in this compound allow for its incorporation into polymers, leading to functional materials with tailored properties. rsc.org The acetoacetate (B1235776) group is particularly useful for creating functional polymers. google.com
Monomers containing the acetoacetate moiety can be polymerized, often through radical polymerization, to create polymers with pendant acetoacetate groups. google.com These groups are highly versatile and can undergo a range of post-polymerization modifications. For instance, the active methylene group can be used for grafting other molecules onto the polymer backbone.
Furthermore, the acetoacetate groups can react with amines to form stable enamines, a reaction that can be used to crosslink polymer chains, forming robust hydrogels or coatings. google.com This crosslinking chemistry is utilized in the formulation of self-curing coating compositions. google.com The N,N-dimethylamide group itself can enhance the solubility and thermal properties of polymers. For instance, copolymers based on N,N-dimethyl acrylamide (B121943) have been synthesized to create hydrogels with good thermal stability and potential as antibacterial materials. mdpi.com While N,N-disubstituted methacrylamides are known to be poorly polymerizable, related α-functionalized N,N-disubstituted acrylamides have been successfully copolymerized to create thermo-responsive polymers. mdpi.com The incorporation of the this compound unit could thus be used to develop advanced polymers for optoelectronics, coatings, and biomedical applications. researchgate.net
Advanced Analytical Methodologies for N,n Dimethyl 4 Oxobutanamide in Research Environments
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatographic techniques are fundamental for the assessment of purity, as well as for the separation and isolation of N,N-dimethyl-4-oxobutanamide from reaction mixtures and impurities. The choice of technique is often dictated by the volatility and polarity of the compound and its potential derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, its analysis by GC-MS can be facilitated through derivatization to produce more volatile analogues. This approach is particularly useful for identifying and quantifying trace impurities.
Derivatization reactions, such as silylation, can be employed to enhance the volatility of this compound. nih.gov For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the enolizable ketone functionality into a more volatile trimethylsilyl (B98337) ether. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification. A recent study detailed a reliable method for determining dimethylamine (B145610) impurity in N,N-dimethylformamide solvent by utilizing a benzoyl chloride derivatization reagent and a gas chromatography mass spectrometer. nih.gov
Hypothetical GC-MS Parameters for Derivatized this compound:
| Parameter | Value |
|---|---|
| Column | Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 60 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is a suitable method for purity assessment and quantification.
Advanced detection methods enhance the selectivity and sensitivity of HPLC analysis. A UV-Vis detector can be used if the compound possesses a suitable chromophore. thermofisher.comnih.gov In the case of this compound, the carbonyl group provides some UV absorbance, which can be utilized for detection, although sensitivity may be limited.
For more sensitive and specific detection, mass spectrometry (LC-MS) is the preferred method. nih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and structural information. This is particularly valuable for identifying unknown impurities and degradation products.
Fluorescence detection can be employed after derivatization of this compound with a fluorescent tag. This approach offers very high sensitivity and is ideal for trace analysis.
Illustrative HPLC-UV Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Quantitative Analysis in Reaction Monitoring and Process Optimization
Quantitative analysis is crucial for monitoring the progress of reactions involving this compound and for optimizing reaction conditions to maximize yield and purity. tifr.res.in Both GC and HPLC methods can be developed and validated for accurate and precise quantification.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The response of the detector (e.g., peak area) is plotted against the concentration of the analyte. The concentration of this compound in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. The use of an internal standard is recommended to improve the accuracy and precision of the quantification by correcting for variations in injection volume and detector response.
Example of a Quantitative HPLC Validation Summary (Hypothetical Data):
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Spectroscopic Methods for In Situ Reaction Monitoring
In situ spectroscopic methods allow for real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling and offline analysis. researchgate.net For the synthesis or transformation of this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed.
ReactIR™, an in situ FTIR spectroscopy tool, can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. mt.com For example, the disappearance of a reactant's characteristic peak and the appearance of the amide and ketone carbonyl stretches of this compound can be monitored in real-time. This data is invaluable for understanding reaction kinetics and identifying reaction endpoints.
Process NMR can also be used for in situ monitoring, providing detailed structural information about the species in the reaction mixture over time.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. colostate.edu For this compound, derivatization can be used to improve its volatility for GC analysis, or to enhance its detectability in HPLC by introducing a chromophore or fluorophore. jfda-online.com
For GC-MS analysis, silylation of the enol form of the ketone is a common strategy. nih.gov Acylation can also be used to derivatize the amide nitrogen, though this is generally less common for tertiary amides.
For HPLC analysis, the ketone functionality can be derivatized with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which introduces a strong UV-absorbing chromophore, significantly enhancing detection sensitivity. waters.comresearchgate.net Other derivatizing agents, such as dansyl hydrazine (B178648), can be used to introduce a fluorescent tag, enabling highly sensitive fluorescence detection. These strategies are particularly useful for the analysis of this compound at low concentrations. A study in 2013 explored the use of 2-hydrazinoquinoline (B107646) (HQ) as a novel derivatization agent for the simultaneous liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes and ketones in biological samples. nih.gov
Future Directions and Emerging Research Avenues for N,n Dimethyl 4 Oxobutanamide
Discovery of Novel and Highly Efficient Synthetic Routes
The development of novel and efficient synthetic routes is paramount to unlocking the full potential of N,N-dimethyl-4-oxobutanamide. Current research on related amide syntheses focuses on improving yield, reducing reaction times, and employing more environmentally benign conditions. Future efforts will likely concentrate on catalytic and one-pot procedures that minimize waste and manual handling.
Key areas of exploration include:
Catalytic Amidation: Moving beyond traditional coupling reagents, research into direct catalytic amidation of carboxylic acid precursors using novel catalysts could provide a more atom-economical route.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a robust flow process for the synthesis of this compound would be a significant step towards its large-scale industrial application.
Bio-catalysis: The use of enzymes to catalyze the formation of the amide bond could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Direct Catalytic Amidation | High atom economy, reduced waste | Homogeneous/Heterogeneous Catalysis |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Process Chemistry, Microfluidics |
| Biocatalytic Synthesis | High selectivity, mild conditions, sustainability | Green Chemistry, Enzymology |
Exploration of Unprecedented Reactivity Modes and Selective Transformations
The dual functionality of this compound provides a rich platform for exploring novel reactivity. The aldehyde group can participate in a wide range of classic and modern organic reactions, while the tertiary amide offers stability and can direct reactions at adjacent positions.
Future research is expected to focus on:
Asymmetric Catalysis: Developing enantioselective transformations of the aldehyde group, such as asymmetric aldol (B89426) reactions, additions, and reductions, will be crucial for the synthesis of chiral molecules.
C-H Activation: The methylene (B1212753) groups adjacent to the carbonyls are potential sites for C-H activation, enabling direct functionalization and bypassing the need for pre-functionalized substrates.
Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block could rapidly generate molecular complexity from simple precursors. The use of related 3-oxobutanamides in the synthesis of diverse heterocyclic systems like pyridines, thiophenes, and thiazoles showcases the potential for such complexity-generating reactions researchgate.net.
Integration of this compound into Automated and High-Throughput Synthesis Platforms
The increasing role of automation and high-throughput experimentation in chemical research is revolutionizing drug discovery and materials science nih.govresearchgate.net. The simple structure and versatile reactivity of this compound make it an ideal candidate for integration into these platforms.
Key developments in this area will likely involve:
Library Synthesis: Using automated liquid handlers and robotic systems to react this compound with a diverse range of reagents, creating large libraries of derivatives for biological screening or materials testing. This approach has been successfully used to rapidly generate hundreds of analogs from a single hit compound nih.gov.
Reaction Optimization: Employing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for transformations involving this compound.
On-demand Synthesis: Integrating its synthesis into automated modules that can produce the compound as needed for subsequent reactions, streamlining multi-step synthetic sequences. An example of this is the automated synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine for PET imaging, which demonstrates the feasibility of automating complex syntheses involving N,N-dimethyl amide moieties nih.gov.
Advanced Computational Design for Predictive Synthesis and Reactivity of this compound Derivatives
Computational chemistry and machine learning are becoming indispensable tools for modern chemical research. Applying these methods to this compound can accelerate the discovery of new reactions and molecules with desired properties.
Future computational efforts may include:
Predictive Reactivity: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of different sites within the molecule and to understand the mechanisms of its transformations. DFT studies have been used to analyze the reactivity of novel compounds, correlating electronic properties with observed biological activity nih.gov.
Virtual Screening: Designing virtual libraries of this compound derivatives and using molecular docking and other computational tools to screen them against biological targets, such as enzymes or receptors. This strategy is actively used in drug discovery to identify promising candidates for synthesis and testing nih.govrsc.org.
Machine Learning for Synthesis Planning: Training machine learning algorithms on reaction data to predict optimal synthetic routes and conditions for target molecules derived from this compound.
| Computational Tool | Application | Desired Outcome |
| Density Functional Theory (DFT) | Reaction mechanism and reactivity analysis | Understanding reaction pathways, predicting regioselectivity |
| Molecular Docking | Virtual screening against biological targets | Identification of potential drug candidates |
| Machine Learning | Synthesis planning and optimization | Prediction of optimal reaction conditions and synthetic routes |
Development of this compound as a Building Block for Advanced Chemical Systems and Materials
The ultimate goal of fundamental chemical research is to create molecules and materials that address societal needs. This compound serves as a foundational element for constructing more complex and functional systems.
Promising applications include:
Medicinal Chemistry: Using the scaffold to synthesize novel heterocyclic compounds with potential therapeutic applications. For instance, derivatives of 4-oxobutanamide (B1628950) are being designed and synthesized as potential antitumor agents nih.gov. These derivatives have shown potent antiproliferative activity against various human cancer cell lines nih.gov.
Polymer Chemistry: Incorporating the molecule as a monomer or cross-linking agent to create novel polymers with tailored properties, such as specific thermal or mechanical characteristics.
Supramolecular Chemistry: Designing derivatives that can self-assemble into ordered supramolecular structures, such as gels, liquid crystals, or molecular cages, for applications in sensing, catalysis, or drug delivery. The ability to apply new bond-forming methodologies to expedite the synthesis of complex, biologically active small molecules is a key driver in this field northwestern.edu.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing N,N-dimethyl-4-oxobutanamide, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, reacting 4-oxobutanoyl chloride with dimethylamine in polar aprotic solvents (e.g., dichloromethane). Base additives like triethylamine neutralize HCl, improving reaction efficiency. Yield optimization involves temperature control (0–25°C), solvent selection, and stoichiometric balancing. Purification via recrystallization or column chromatography enhances purity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and amide N-H (if present) at ~3300 cm⁻¹ .
- NMR : ¹H NMR shows dimethylamino protons as a singlet (~2.8–3.1 ppm) and oxobutanamide backbone signals (e.g., CH₂ groups at 2.0–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~170–180 ppm) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved across studies?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Strategies include:
- Differential Scanning Calorimetry (DSC) : Detects polymorphs by analyzing melting point variations.
- Crystallography : Single-crystal X-ray diffraction (as in analogous compounds, e.g., ) resolves structural ambiguities.
- Computational Modeling : Hansen solubility parameters predict solubility in diverse solvents .
Q. What mechanistic factors govern this compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing oxo group activates the carbonyl carbon for nucleophilic attack.
- Steric Hindrance : Dimethylamino groups may slow reactions, requiring polar solvents (e.g., DMF) to enhance electrophilicity.
- Kinetic Studies : Monitoring reaction progress via HPLC or in-situ IR clarifies rate-determining steps (analogous to ) .
Q. What advanced purification strategies isolate this compound from complex mixtures?
- Methodological Answer :
- Preparative HPLC : C18 columns with acetonitrile/water gradients separate closely related impurities.
- Countercurrent Chromatography : Utilizes partitioning between immiscible solvents for high-purity isolation.
- HRMS Validation : Confirms molecular formula (e.g., C₆H₁₁NO₂) and detects trace contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
